REACTION_CXSMILES
|
C([O:5][C:6](=[O:22])[CH2:7][N:8]([C:13](=[O:21])[CH:14]([CH3:20])[CH2:15][S:16][C:17](=[O:19])[CH3:18])[CH:9]1[CH2:12][CH2:11][CH2:10]1)(C)(C)C.C[Si](I)(C)C>C(Cl)Cl>[C:17]([S:16][CH2:15][CH:14]([CH3:20])[C:13]([N:8]([CH:9]1[CH2:10][CH2:11][CH2:12]1)[CH2:7][C:6]([OH:22])=[O:5])=[O:21])(=[O:19])[CH3:18]
|
Name
|
N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN(C1CCC1)C(C(CSC(C)=O)C)=O)=O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 40 minutes the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of 50 ml of water
|
Type
|
STIRRING
|
Details
|
To this mixture, after stirring for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added 150 ml of 4% aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |